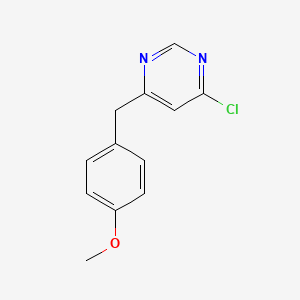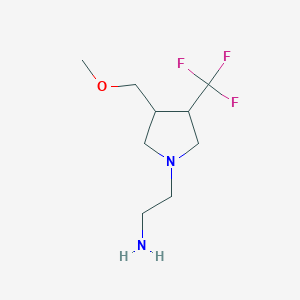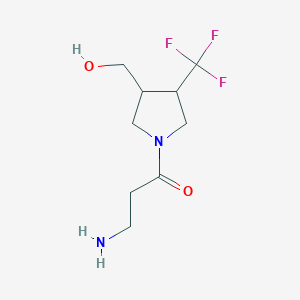
4-Chloro-6-(4-methoxybenzyl)pyrimidine
説明
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O. It has a molecular weight of 234.68 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(4-methoxybenzyl)pyrimidine is1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a liquid . The compound’s country of origin is UA .科学的研究の応用
Organic Synthesis
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a valuable intermediate in organic synthesis. Its structure allows for various substitutions, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of pyrimidine derivatives, which are crucial in creating a wide range of organic compounds .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various drugs. Its pyrimidine core is a common motif in drug design, especially in the development of kinase inhibitors, which are important in cancer treatment and other diseases .
Agrochemicals
The compound’s derivatives are explored for their potential use in agrochemicals. Its reactivity can lead to the development of new pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .
Dyestuffs
While not a direct application, 4-Chloro-6-(4-methoxybenzyl)pyrimidine can be used in the synthesis of complex molecules that are part of dyestuffs. Its role in the formation of chromophores can be pivotal in creating new dyes with specific properties for industrial use .
Alzheimer’s Research
Derivatives of 4-Chloro-6-(4-methoxybenzyl)pyrimidine have been studied as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, making these derivatives significant in the search for therapeutic agents .
Chemical Synthesis
This compound is also employed in various chemical synthesis processes. Its inclusion in multi-step synthesis routes can lead to the creation of novel compounds with potential applications across different fields of chemistry .
特性
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCBCKPVUKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)

![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)


